molecular formula C10H17NO3 B8056989 tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate

tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate

Cat. No.: B8056989
M. Wt: 199.25 g/mol
InChI Key: GUVWHGMHXIFPGI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate (CAS: 1018908-87-6) is a bicyclic carbamate derivative characterized by a 6-oxabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₀H₁₇NO₃ (molecular weight: 199.25 g/mol) . The compound features a rigid bicyclic framework with an oxygen atom in the six-membered ring (oxabicyclo) and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen. This structural motif is critical in medicinal chemistry for modulating solubility, stability, and biological activity .

For example, benzoylation of tert-butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields functionalized derivatives with high purity (78.7% yield) . Adapting such methods to incorporate oxygen into the bicyclic system likely involves oxabicyclo precursors or selective oxidation steps.

Properties

IUPAC Name

tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVWHGMHXIFPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicyclohexane derivative. One common method involves the use of tert-butyl chloroformate and 6-oxabicyclo[3.1.0]hexan-3-amine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale reactions, including considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate with structurally related bicyclic carbamates:

Compound Name CAS No. Molecular Formula Key Structural Features Applications/Notes
This compound 1018908-87-6 C₁₀H₁₇NO₃ 6-oxabicyclo scaffold, Boc-protected amine Intermediate in drug discovery; enhances metabolic stability
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate 198211-38-0 C₁₀H₁₈N₂O₂ 3-azabicyclo scaffold (N instead of O) HIV-1 entry inhibitor precursor; used in affinity optimization studies
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 1363381-55-8 C₁₀H₁₇NO₃ Hybrid oxa/aza bicyclic system Dual heteroatom system for diversified pharmacophore design
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C₁₀H₁₇NO₃ Monocyclic carbamate with ketone group Lower structural rigidity; used in peptide mimetics (similarity score: 0.98)
tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate 1630906-73-8 C₁₃H₂₁NO₃ Larger bicyclo[3.2.1]octane scaffold Explored in CNS drug development due to enhanced lipophilicity

Key Differences and Research Findings

Heteroatom Influence: The 6-oxabicyclo[3.1.0]hexane scaffold (oxygen atom) offers greater polarity and hydrogen-bonding capacity compared to its 3-azabicyclo counterpart (nitrogen atom). This impacts solubility and interaction with biological targets . Hybrid systems like 6-oxa-3-azabicyclo[3.1.0]hexane combine both heteroatoms, enabling dual hydrogen-bond donor/acceptor properties for optimized receptor binding .

Stereochemical Complexity: Stereoisomers of azabicyclo derivatives (e.g., rel-(1R,5S,6r) vs. rel-(1R,5S,6s)) exhibit distinct biological activities. For example, exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane shows higher affinity for serotonin receptors than endo isomers .

Synthetic Accessibility :

  • Azabicyclo derivatives are more commonly synthesized due to established protocols for nitrogen-containing heterocycles. Oxabicyclo systems require specialized precursors or oxidation steps, which may reduce yields .

Thermodynamic Stability: The rigid bicyclo[3.1.0] framework in the target compound confers superior conformational stability over monocyclic analogs like tert-butyl (3-oxocyclopentyl)carbamate, as evidenced by higher melting points and lower entropy of activation in reactions .

Biological Activity

tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is a chemical compound with the molecular formula C10H17NO3, characterized by its unique bicyclic structure that includes an oxirane ring fused to a cyclopropane ring. This compound has garnered interest in various scientific fields, particularly due to its potential biological activities, including enzyme inhibition and interactions with specific molecular targets.

The structural uniqueness of this compound contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in medicinal chemistry and organic synthesis.

PropertyValue
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Density1.13 g/cm³ (Predicted)
Boiling Point302.1 °C (Predicted)
pKa12.18 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The compound acts as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. Current research focuses on elucidating the specific molecular targets and pathways affected by this compound.

Enzyme Interactions

Studies have demonstrated that this compound can bind to specific enzymes, altering their activity and leading to significant biological outcomes. For example, experiments involving enzyme kinetics have shown that this compound can inhibit certain metabolic pathways, suggesting its potential as a therapeutic agent.

Case Studies

  • Enzyme Inhibition : A study investigated the inhibitory effects of this compound on a selected enzyme involved in metabolic processes. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound, highlighting its potential as a lead compound for drug development.
  • Therapeutic Applications : Research into the therapeutic applications of this compound has revealed promising results in preclinical models for diseases where enzyme modulation is beneficial. The ability to selectively inhibit specific enzymes opens avenues for targeted therapies in metabolic disorders.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Binding Affinity : Quantitative analysis has shown that the compound exhibits high binding affinity for certain receptors, which may be exploited for therapeutic purposes.
  • Toxicological Assessment : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development.

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